2-[(5-Thiophen-2-ylthiophen-2-yl)methylideneamino]phenol
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Overview
Description
2-[(5-Thiophen-2-ylthiophen-2-yl)methylideneamino]phenol is a complex organic compound that features a phenol group linked to a thiophene moiety through a methyleneamino bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Thiophen-2-ylthiophen-2-yl)methylideneamino]phenol typically involves the condensation of 5-thiophen-2-ylthiophen-2-ylmethanamine with salicylaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Thiophen-2-ylthiophen-2-yl)methylideneamino]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-[(5-Thiophen-2-ylthiophen-2-yl)methylideneamino]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-[(5-Thiophen-2-ylthiophen-2-yl)methylideneamino]phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the thiophene rings can engage in π-π stacking interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile
- 2,2’:5’,2’'-terthiophene-5-carbonitrile
- 5-Thiophen-2-ylmethylen-2-thioxothiazolidin-4-one derivatives
Uniqueness
2-[(5-Thiophen-2-ylthiophen-2-yl)methylideneamino]phenol is unique due to its combination of a phenol group with a thiophene moiety, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-[(5-thiophen-2-ylthiophen-2-yl)methylideneamino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NOS2/c17-13-5-2-1-4-12(13)16-10-11-7-8-15(19-11)14-6-3-9-18-14/h1-10,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZVKHJWEKFMKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=CC=C(S2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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